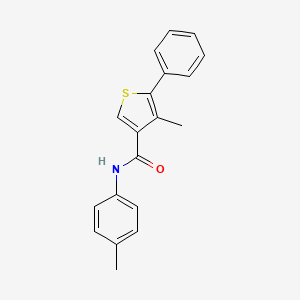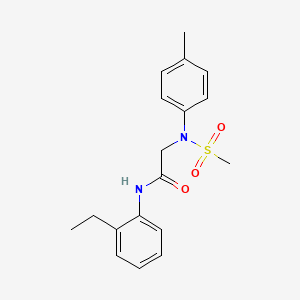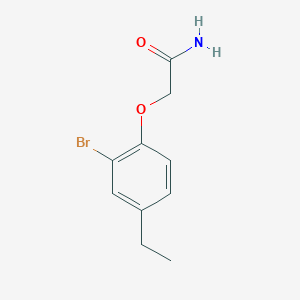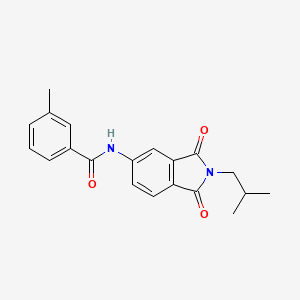
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide, also known as THIP, is a compound that belongs to the class of GABA receptor agonists. THIP has been extensively studied for its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide acts as a selective agonist for the GABA(A) receptor, which is the major inhibitory neurotransmitter receptor in the brain. It enhances GABAergic neurotransmission by increasing the opening of chloride ion channels, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has been shown to have anxiolytic, sedative, anticonvulsant, and analgesic effects in animal models. It has also been shown to reduce the severity of symptoms in animal models of Parkinson's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide in lab experiments is its selectivity for the GABA(A) receptor, which allows for more specific manipulation of GABAergic neurotransmission. However, 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in some experiments.
Future Directions
Future research on 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide could focus on its potential as a therapeutic agent for various neurological disorders, including anxiety, epilepsy, insomnia, Parkinson's disease, and Huntington's disease. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide, as well as its potential side effects and toxicity. Finally, research could be conducted to develop more potent and selective GABA(A) receptor agonists based on the structure of 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide.
Synthesis Methods
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide and phenylmagnesium bromide. The final product is obtained after purification through chromatography.
Scientific Research Applications
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has been studied for its potential as a therapeutic agent for various neurological disorders, including anxiety, epilepsy, and insomnia. It has been shown to enhance GABAergic neurotransmission, which is known to be involved in the regulation of anxiety and sleep. 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has also been studied for its potential as an analgesic agent, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-8-10-16(11-9-13)20-19(21)17-12-22-18(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSOMCJJKEFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CSC(=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)

![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
